(2Z)-7-{[butyl(methyl)amino]methyl}-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
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Description
The compound appears to contain several functional groups including a butyl(methyl)amino group, a benzofuran ring, and a dimethoxybenzylidene group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzofuran ring and the dimethoxybenzylidene group would contribute to the aromaticity of the compound, while the butyl(methyl)amino group would introduce a basic nitrogen atom into the structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, aminomethyl groups can participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the butyl(methyl)amino group could increase the compound’s solubility in water .Scientific Research Applications
Synthesis and Biological Activities
Benzofuran derivatives have been synthesized and studied for various biological activities. For example, some substituted 1-benzofurans have shown considerable analgesic activity, which suggests potential applications in pain management research (Rádl et al., 2000). This finding opens up investigations into the analgesic properties of similar compounds, including the specified benzofuran derivative.
Natural Products and Chemical Diversity
Research on natural products has led to the discovery of new lignan, benzofuran, and sesquiterpene derivatives, highlighting the chemical diversity and potential biological relevance of these compounds (Dobner et al., 2003). Such studies underscore the importance of benzofuran derivatives in contributing to the understanding of natural product chemistry and their applications in drug discovery.
Properties
IUPAC Name |
(2Z)-7-[[butyl(methyl)amino]methyl]-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-5-6-11-24(2)14-18-19(25)10-9-17-22(26)21(29-23(17)18)12-15-7-8-16(27-3)13-20(15)28-4/h7-10,12-13,25H,5-6,11,14H2,1-4H3/b21-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYZZMYNYVAADW-MTJSOVHGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=C(C=CC2=C1OC(=CC3=C(C=C(C=C3)OC)OC)C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(C)CC1=C(C=CC2=C1O/C(=C\C3=C(C=C(C=C3)OC)OC)/C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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